Glucotropaeolin

説明

Historical Context of Glucotropaeolin Discovery

The initial discovery of this compound dates back to 1899, when it was first isolated from the garden nasturtium, Tropaeolum majus. wikipedia.org This marked an early step in the study of a class of compounds that would later be recognized for their distinctive pungent qualities. For decades, the precise chemical identity of these "mustard oil glycosides" was a subject of scientific inquiry.

A significant breakthrough occurred in 1957 when the chemical structure of this compound was definitively confirmed through total synthesis. wikipedia.org This research established it as a derivative of glucose with a β-D-glucopyranose configuration. wikipedia.org However, a key stereochemical detail remained unresolved: the geometry of the C=N double bond. It was initially suggested, based on its decomposition to benzyl (B1604629) isothiocyanate, that the molecule adopted a Z configuration (with sulfur and oxygen on the same side of the double bond). wikipedia.org This hypothesis was conclusively verified in 1963 through X-ray crystallography and other spectroscopic methods, which confirmed that all naturally occurring glucosinolates, including this compound, possess the Z form. wikipedia.orgwikipedia.org

This compound as a Constituent of the Glucosinolate Class

This compound, also known by its systematic name benzyl glucosinolate, is a prominent member of the glucosinolate class. wikipedia.orgwikipedia.org Glucosinolates are a well-defined group of sulfur- and nitrogen-containing secondary metabolites derived from amino acids. ceplas.eusrce.hr this compound specifically originates from the amino acid phenylalanine. wikipedia.org

The fundamental structure of all glucosinolates consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (R-group) derived from an amino acid. wikipedia.org It is the variation in this side chain that gives rise to the more than 200 different glucosinolates identified to date. frontiersin.org In the case of this compound, the side chain is a benzyl group. wikipedia.org

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, which cleaves the glucose group. wikipedia.orgwikipedia.org This action produces an unstable intermediate that spontaneously rearranges to form benzyl isothiocyanate, the compound responsible for the characteristic sharp flavor of plants like garden cress. wikipedia.orgscirp.org

| Attribute | Detail | Reference |

|---|---|---|

| Common Name | This compound | wikipedia.org |

| Systematic Name | Benzyl glucosinolate | wikipedia.orgnih.gov |

| Chemical Formula | C14H19NO9S2 | wikipedia.orgnih.gov |

| Molar Mass | 409.42 g·mol−1 | wikipedia.org |

| Amino Acid Precursor | Phenylalanine | wikipedia.org |

| Primary Hydrolysis Product | Benzyl isothiocyanate | wikipedia.org |

General Significance of Glucosinolates as Plant Specialized Metabolites

Glucosinolates are a hallmark of plants in the order Brassicales, which includes economically important crops like cabbage, broccoli, and mustard. wikipedia.org Their primary and most studied role in plants is as a sophisticated chemical defense system against herbivores and pathogens. ceplas.eusrce.hrresearchgate.net This defense mechanism is often referred to as the "mustard oil bomb". frontiersin.orgmdpi.comnih.gov

In healthy, intact plant tissue, glucosinolates are physically separated from the enzyme myrosinase. srce.hrfrontiersin.org Glucosinolates are typically stored in the vacuole of specific cells, while myrosinase is located in separate, adjacent cells called myrosin cells. srce.hrfrontiersin.org When a herbivore chews the plant or a pathogen damages the tissue, this compartmentalization is disrupted. nih.govfrontiersin.org The mixing of glucosinolates and myrosinase triggers the rapid hydrolysis of the glucosinolate, leading to the formation of biologically active and often toxic compounds, including isothiocyanates, thiocyanates, and nitriles. mdpi.comnih.gov These degradation products can deter feeding by generalist insects and inhibit the growth of various microbes. researchgate.netmdpi.com

| Component | Description | Reference |

|---|---|---|

| Substrate | Glucosinolates (e.g., this compound) | nih.gov |

| Enzyme | Myrosinase (β-thioglucosidase) | srce.hrmdpi.com |

| Trigger | Plant tissue damage (e.g., herbivory, pathogen attack) | nih.govfrontiersin.org |

| Products | Isothiocyanates, thiocyanates, nitriles | mdpi.comresearchgate.net |

| Function | Defense against herbivores and pathogens | ceplas.eusrce.hr |

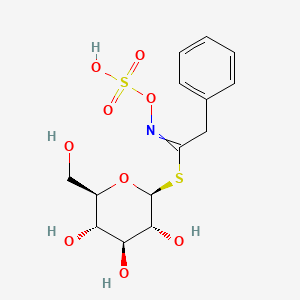

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/t9-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGLQYQXUKHWPX-LPUQOGTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-26-3 | |

| Record name | Glucotropaeolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucotropeolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Distribution of Glucotropaeolin in the Plant Kingdom

Distribution Across Plant Families and Species

Glucosinolates, including glucotropaeolin, are predominantly found in plants belonging to the order Brassicales revista-agroproductividad.orgwikipedia.orgsrce.hraustinpublishinggroup.comencyclopedia.pubmdpi.comwur.nl. This order encompasses several economically important families such as Brassicaceae, Capparaceae, Caricaceae, and Tropaeolaceae wikipedia.orgnih.govwikipedia.orgmdpi.comcsic.es.

The Brassicales order is characterized by the widespread presence of glucosinolates, making them a significant chemotaxonomic marker for this group wikipedia.orgashs.orgnih.govacs.orgnih.gov. This compound is a notable member of this class of compounds found across various families within Brassicales wikipedia.org.

This compound has been identified in several genera within the Brassicales order, with notable concentrations reported in Tropaeolum, Carica, and Lepidium species wikipedia.orgcabidigitallibrary.orgcabidigitallibrary.orgmdpi.comevogro.comnih.govacademicjournals.orgbohrium.comtheferns.infoontosight.aimdpi.comnjau.edu.cnarnmsmb.comphytolab.complos.org.

Tropaeolum (Nasturtium): this compound is the predominant glucosinolate in Tropaeolum majus (nasturtium), found in high concentrations in its leaves evogro.comontosight.aiscirp.org. It was first isolated from Tropaeolum majus in 1899 wikipedia.org.

Carica (Papaya): Papaya (Carica papaya) is a tropical fruit that uniquely contains glucosinolates, with this compound being a prominent one, particularly abundant in its seeds and latex cabidigitallibrary.orgcabidigitallibrary.orgmdpi.combohrium.commdpi.complos.orgdpi.qld.gov.aumdpi.comuq.edu.au.

Lepidium (Garden Cress): Lepidium sativum (garden cress) is another significant source of this compound, where it is the predominant glucosinolate synthesized cabidigitallibrary.orgmdpi.comacademicjournals.orgtheferns.infoarnmsmb.complos.orgresearchgate.net.

Other genera where this compound has been reported include Armoracia, Moringa, and Sinapis austinpublishinggroup.commdpi.comphytolab.com.

Quantitative Variation of this compound within Plant Tissues and Developmental Stages

The concentration of this compound can vary significantly depending on the plant tissue and its developmental stage srce.hrresearchgate.netnih.govresearchgate.net.

Tissue Variation: In papaya (Carica papaya), this compound levels are highest in the latex, followed by young leaves, and then seed tissue. Lower concentrations are found in the flesh of both ripe and immature fruits, and it is undetectable in ripe placental tissue cabidigitallibrary.org. In Lepidium sativum, this compound content varies between cultivars and developmental stages, with the highest content typically found at the optimum harvest time academicjournals.org. In Tropaeolum majus, this compound is enriched in leaves, flowers, and seeds scirp.org.

Developmental Stage Variation: Studies on garden cress (Lepidium sativum) indicate that this compound content can be slightly lower at the onset of flowering compared to the optimum harvest time academicjournals.orgresearchgate.net. Research on broccoli (Brassica oleracea var. italica) has shown that total glucosinolate concentrations are highest in seeds and decrease with germination and seedling growth nih.gov. In Arabidopsis thaliana, glucosinolate accumulation also differs among organs and developmental stages, with reproductive organs like seeds and siliques having the highest concentrations, followed by young leaves srce.hr. Horseradish (Armoracia rusticana) also exhibits variation, with total glucosinolate concentration being higher in above-ground tissues than roots, and concentrations generally peaking at the beginning of plant regrowth before declining researchgate.netunibas.it.

Chemotaxonomic Significance of this compound Profile

Glucosinolates, including this compound, are recognized as valuable chemotaxonomic markers due to their presence and distribution patterns across plant families and genera ashs.orgnih.govacs.orgnih.govnjau.edu.cnresearchgate.netresearchgate.net. Their unique profiles can help in classifying plant species and understanding evolutionary relationships within families like Brassicaceae ashs.orgnih.govnih.govnih.gov. The presence of specific glucosinolates, such as this compound in conjunction with other compounds, can distinguish between genera and even species njau.edu.cnresearchgate.net. For instance, the co-occurrence of glucosinolates and cyanogenic glycosides in Carica papaya is considered an unusual characteristic, highlighting its unique position within the order dpi.qld.gov.aumdpi.comuq.edu.au. The quantitative differences in glucosinolate profiles among plant species and within different tissues or developmental stages provide detailed biochemical information that aids in plant classification and breeding strategies nih.govashs.orgnih.gov.

Biosynthesis of Glucotropaeolin

Precursor Amino Acid Pathways

The initial steps in glucotropaeolin biosynthesis are dictated by the availability and metabolic channeling of its precursor amino acid.

L-Phenylalanine as the Primary Precursor

L-phenylalanine serves as the fundamental building block for this compound mdpi.comnih.govresearchgate.netcapes.gov.brnih.govresearchgate.netresearchgate.net. This aromatic amino acid is crucial for the synthesis of benzyl (B1604629) glucosinolates mdpi.com. The pathway begins with the conversion of L-phenylalanine into phenylacetaldoxime, a key intermediate in the formation of the glucosinolate core structure nih.govcapes.gov.brnih.gov. Research has also indicated that supplementing plant cultures with L-phenylalanine can enhance the production of this compound, suggesting that precursor availability can be a limiting factor in its biosynthesis researchgate.net.

Integration with Primary Metabolic Pathways (e.g., Shikimate Pathway)

The supply of L-phenylalanine itself is rooted in primary metabolism, specifically the shikimate pathway researchgate.netsoton.ac.ukmdpi.comresearchgate.netresearchgate.net. This essential metabolic route is responsible for the de novo synthesis of aromatic compounds in plants, including the aromatic amino acids: phenylalanine, tyrosine, and tryptophan mdpi.comresearchgate.net. The shikimate pathway converts simple carbohydrates like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, which is then channeled into the synthesis of these amino acids mdpi.comresearchgate.netnih.gov. Therefore, the efficient functioning of the shikimate pathway is integral to providing the necessary L-phenylalanine precursor for this compound biosynthesis.

Enzymatic Steps in this compound Core Structure Synthesis

Following the provision of L-phenylalanine, a series of enzymatic transformations leads to the formation of the glucosinolate core structure.

Role of Cytochrome P450 Monooxygenases (e.g., CYP79A2, CYP83B1)

The initial and rate-limiting steps in glucosinolate core structure synthesis often involve cytochrome P450 monooxygenases. For this compound, CYP79A2 is identified as a key enzyme responsible for the initial modification of L-phenylalanine, converting it into phenylacetaldoxime mdpi.comgenome.jpkegg.jp. This enzyme acts as the substrate-specific entry point into the core pathway for benzyl glucosinolates mdpi.comnih.gov. Following aldoxime formation, CYP83B1 plays a crucial role by catalyzing the conversion of these aldoximes, including phenylacetaldoxime, into aci-nitro compounds mdpi.comgenome.jpkegg.jpresearchgate.net. The sensitivity of the phenylalanine-to-oxime converting enzyme to cytochrome P450 inhibitors further underscores the involvement of this enzyme class in the pathway nih.govcapes.gov.brnih.gov.

Aldoxime Formation from Amino Acids

The conversion of L-phenylalanine to phenylacetaldoxime is a critical enzymatic step mediated by enzymes like CYP79A2 mdpi.comgenome.jpkegg.jp. This process involves the oxidation of the amino acid side chain, leading to the formation of an aldoxime intermediate mdpi.com. This aldoxime is a direct precursor to the glucosinolate core structure and is formed through oxidation reactions catalyzed by specific enzyme systems, including cytochrome P450-dependent monooxygenases mdpi.com.

Sulfotransferase Activity (e.g., SOT16) in Desulfoglucosinolate Conversion

The synthesis of the complete glucosinolate molecule concludes with the addition of a sulfate (B86663) group to a desulfoglucosinolate intermediate. This final step is catalyzed by sulfotransferases (STs) mdpi.comgenome.jpkegg.jpresearchgate.netfrontiersin.org. Specifically, SOT16 (Sulfotransferase 16) has been implicated in the metabolism of phenylalanine-derived desulfoglucosinolates, such as desulfothis compound, to form the final intact glucosinolate mdpi.comgenome.jpkegg.jpresearchgate.net. Other sulfotransferases like SOT17 and SOT18 also contribute to this final sulfation process in glucosinolate biosynthesis mdpi.comgenome.jpkegg.jpresearchgate.net.

Genetic Regulation of this compound Biosynthesis

The genetic regulation of glucosinolate (GSL) biosynthesis involves the coordinated action of numerous genes, transcription factors, and signaling pathways, influenced by both internal plant signals and external environmental cues.

Identification of Biosynthetic Genes (e.g., in Arabidopsis thaliana)

Side-Chain Elongation: This initial phase involves modifying the precursor amino acid. For this compound, phenylalanine is converted into a 2-oxo acid by the enzyme phenylalanine N-monooxygenase, encoded by the CYP79A2 gene. mdpi.comgenome.jp In contrast, methionine-derived glucosinolates undergo side-chain elongation catalyzed by methylthioalkylmalate synthase (MAM) enzymes, such as MAM1 and MAM3. genome.jpoup.comoup.comnih.govnih.gov

Core Structure Formation: The modified amino acid intermediate is then converted into the common glucosinolate core structure. This stage involves a series of enzymatic reactions catalyzed by genes encoding cytochrome P450 monooxygenases (e.g., CYP83A1 for aliphatic GSLs), S-alkyl-thiohydroximate lyase (SUR1), UDP-glucosyltransferases (UGTs, e.g., UGT74B1), and sulfotransferases (SOTs, e.g., SOT16, SOT17). genome.jpoup.comresearchgate.net

Side-Chain Modification: Further enzymatic modifications to the core structure contribute to the structural diversity of glucosinolates. Genes such as those encoding 2-oxoglutarate-dependent dioxygenases (AOPs) and hydroxylases (GS-OH) are involved in these processes. oup.comnih.govfrontiersin.orgmdpi.com

Transporter Genes: The translocation of biosynthetic intermediates between cellular compartments is facilitated by transporter proteins. Genes like BASS5 (bile acid:sodium symporter family protein 5) have been identified as potential candidates involved in this process. oup.com

A comprehensive inventory of glucosinolate-related genes in Arabidopsis thaliana has identified a total of 113 genes, including those encoding transcription factors and enzymes essential for GSL biosynthesis and metabolism. acs.orgnih.gov

Table 1: Key Genes Involved in Glucosinolate Biosynthesis in Arabidopsis thaliana

| Gene Category | Example Genes (At locus ID) | Function | Precursor Relevance (Aliphatic/Aromatic) | Citations |

| Chain Elongation | MAM1 (AT5G23010) | Methylthioalkylmalate synthase; elongates amino acid side chain | Methionine | genome.jpoup.comoup.comnih.govnih.gov |

| MAM3 (AT5G23020) | Methylthioalkylmalate synthase; elongates amino acid side chain | Methionine | genome.jpoup.comoup.com | |

| CYP79A2 (At4g12030) | Phenylalanine N-monooxygenase; initiates pathway from phenylalanine | Phenylalanine (this compound) | mdpi.comgenome.jp | |

| CYP79F1 (AT1G16410) | Homomethionine N-monooxygenase; initiates pathway from homomethionine | Methionine | genome.jpoup.comresearchgate.net | |

| Core Structure Formation | CYP83A1 (AT4G13770) | Cytochrome P450; converts aldoxime to thiohydroximic acid | Methionine | genome.jpoup.comresearchgate.net |

| SUR1 (AT2G20610) | S-alkyl-thiohydroximate lyase; forms desulfo-GSL core | Methionine | genome.jpoup.comresearchgate.net | |

| UGT74B1 (AT1G24100) | UDP-glucosyltransferase; attaches glucose moiety | General | genome.jpoup.comresearchgate.net | |

| SOT16 (AT1G74100) | Sulfotransferase; sulfates the oxime group | General | genome.jpoup.comresearchgate.net | |

| SOT17 (AT1G18590) | Sulfotransferase; sulfates the oxime group | General | genome.jpoup.comresearchgate.net | |

| Side-Chain Modification | AOPs (e.g., AOP3) | 2-oxoglutarate-dependent dioxygenases; modify side chain | General | oup.comnih.govfrontiersin.orgmdpi.com |

| GS-OH | Hydroxylase; modifies side chain | General | nih.govmdpi.com | |

| Transporter | BASS5 (At4g12030) | Bile acid:sodium symporter family protein; potential intermediate transport | Methionine | oup.com |

Transcriptional Control Mechanisms

The expression of genes involved in glucosinolate biosynthesis is tightly regulated at the transcriptional level, primarily by transcription factors (TFs) and in response to hormonal and environmental signals.

MYB Transcription Factors: A significant regulatory mechanism involves R2R3-MYB transcription factors. In Arabidopsis thaliana, MYB28 and MYB29 (also referred to as HAG1/PMG1 and HAG3/PMG2, respectively) are identified as key positive regulators of aliphatic glucosinolate biosynthesis. frontiersin.orgpnas.orgnih.govnih.govplos.orgmdpi.com MYB28 acts as a master regulator for basal production of aliphatic GSLs, while MYB29 supports methyl jasmonate-mediated induction. pnas.org MYB76 (HAG2) also plays a role in the coordinated regulation of aliphatic GSL biosynthesis. nih.gov While these MYBs are primarily associated with aliphatic GSLs, similar regulatory principles are likely involved in the biosynthesis of aromatic GSLs like this compound. For indolic GSLs, MYB34, MYB51, and MYB122 are known regulators. mdpi.complos.orgmdpi.comfrontiersin.org

MYC Transcription Factors: MYC transcription factors, particularly MYC2, are central to jasmonic acid (JA) signaling and also influence glucosinolate biosynthesis. They can interact with MYB TFs, thereby modulating GSL gene expression. nih.govfrontiersin.orgnih.gov Mutations in myc2/3/4 genes lead to reduced expression of genes involved in both indolic and aliphatic GSL synthesis. nih.gov

Hormonal and Environmental Signals: Glucosinolate biosynthesis is highly responsive to plant hormones and environmental conditions. Jasmonic acid (JA) and methyl jasmonate (MeJA) are potent inducers of GSL biosynthesis genes. pnas.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net Environmental factors, such as sulfur deficiency, can repress the expression of GSL biosynthetic genes. pnas.orgpnas.org Light signaling, mediated by the COP1/SPA complex, also integrates into the transcriptional network controlling GSL biosynthesis. nih.govfrontiersin.org

Other Regulatory Elements: Additional transcription factors, including TFL2, IQD1, and Dof1, have also been implicated in the regulation of GSL biosynthesis. mdpi.com

Table 2: Key Transcription Factors Regulating Glucosinolate Biosynthesis in Arabidopsis thaliana

| Transcription Factor Family | Specific TFs | Primary Role in GSL Biosynthesis | Associated GSL Type | Citations |

| MYB | MYB28 (HAG1, PMG1) | Positive regulator; master regulator for basal aliphatic GSLs | Aliphatic | frontiersin.orgpnas.orgnih.govnih.govplos.orgmdpi.com |

| MYB29 (HAG3, PMG2) | Positive regulator; accessory factor for MeJA-induced aliphatic GSLs | Aliphatic | pnas.orgnih.govnih.govplos.orgmdpi.com | |

| MYB76 (HAG2) | Positive regulator; coordinates aliphatic GSL biosynthesis | Aliphatic | nih.govnih.govmdpi.com | |

| MYB34 | Regulator of indolic GSLs | Indolic | mdpi.complos.orgmdpi.comfrontiersin.org | |

| MYB51 | Regulator of indolic GSLs | Indolic | mdpi.complos.orgmdpi.comfrontiersin.org | |

| MYB122 | Regulator of indolic GSLs | Indolic | mdpi.complos.orgmdpi.comfrontiersin.org | |

| MYC | MYC2 | Key regulator of JA signaling; influences GSL biosynthesis | Aliphatic & Indolic | nih.govfrontiersin.orgnih.gov |

| MYC3, MYC4 | Regulators of JA signaling; influence GSL biosynthesis | Aliphatic & Indolic | nih.gov |

Post-transcriptional and Post-translational Regulation

While transcriptional control is a primary mechanism, evidence suggests that post-transcriptional and post-translational modifications also play roles in regulating glucosinolate biosynthesis, though these mechanisms are less well-characterized. frontiersin.org

Research indicates that the levels of GSL metabolites, their corresponding transcripts, and proteins can be uncoupled, pointing to regulatory events occurring after transcription. For instance, exposure to methyl jasmonate has been shown to cause such uncoupling, implying the involvement of post-transcriptional and/or post-translational regulation in controlling GSL production. researchgate.net

The activity of key enzymes within the GSL synthesis pathway can also be modulated by post-translational modifications and variations in substrate availability. ontosight.ai

Further investigation is required to fully elucidate the impact of epigenetic modifications and protein post-translational modifications on the complex metabolic network of glucosinolates. frontiersin.org

Glucotropaeolin Metabolism and Degradation Pathways

Enzymatic Hydrolysis by Plant Myrosinase (Thioglucoside Hydrolase)

The principal pathway for glucotropaeolin metabolism in plants is initiated by the enzyme myrosinase (a β-thioglucoside glucohydrolase) upon tissue damage.

In intact plant cells, this compound and myrosinase are physically separated to prevent premature reaction. wikipedia.orgnih.gov This defense strategy is commonly referred to as the "mustard oil bomb". wikipedia.orgwikipedia.orgpnas.org Glucosinolates are typically stored within the vacuole of S-cells, while myrosinase is located in separate myrosin cells or the cytoplasm. nih.govencyclopedia.pub When the plant tissue is disrupted—for instance, by an herbivore chewing or by mechanical processing—this compartmentalization is destroyed. wikipedia.orgnih.gov The subsequent mixing of this compound with myrosinase triggers a rapid enzymatic hydrolysis, "detonating" the bomb and releasing defensive compounds. wikipedia.orgwikipedia.org

The enzymatic reaction begins when myrosinase cleaves the β-thioglucose bond of this compound. wikipedia.orgresearchgate.net This hydrolysis releases a glucose molecule and generates a highly unstable intermediate, a thiohydroximate-O-sulfonate aglycone. nih.govnih.gov This aglycone then undergoes a spontaneous chemical rearrangement, known as a Lossen-like rearrangement, which results in the release of a sulfate (B86663) ion and the formation of benzyl (B1604629) isothiocyanate (BITC). wikipedia.orgnih.gov BITC is the primary and most common hydrolysis product of this compound under neutral conditions and is responsible for the characteristic pungent flavor of plants like garden cress. wikipedia.org In some plants, such as papaya (Carica papaya), the conversion of this compound to BITC is nearly 100% efficient. cabidigitallibrary.org

Microbial Metabolism of this compound

When glucosinolate-containing foods are cooked, the plant's native myrosinase is often denatured and inactivated by heat. nih.govcambridge.org In such cases, the metabolism of this compound can be carried out by the gut microbiota. frontiersin.orgmdpi.com Various species of gut bacteria, including strains of Bifidobacterium and Bacteroides, have demonstrated the ability to hydrolyze glucosinolates. nih.govnih.gov

However, the products of microbial metabolism can differ from those of plant myrosinase. uea.ac.uk For instance, in vitro studies with human fecal cultures have shown that this compound can be converted to benzylamine (B48309) rather than BITC. cambridge.orguea.ac.uk Furthermore, some bacteria, such as certain Bifidobacterium species, hydrolyze this compound to produce nitriles, which is likely due to the acidification of the local gut environment by the bacteria. cambridge.org This microbial activity is a key factor in the bioavailability of glucosinolate derivatives in humans, especially following the consumption of cooked cruciferous vegetables. nih.govresearchgate.net

Role of Gut Microbiota (e.g., Bacteroides thetaiotaomicron)

A prominent member of the human gut microbiota, Bacteroides thetaiotaomicron, has been identified as capable of metabolizing glucosinolates, including this compound. nih.govbiorxiv.org This bacterium utilizes a specific metabolic pathway encoded by a genetic operon to convert glucosinolates into isothiocyanates.

Detailed research has pinpointed a specific operon in B. thetaiotaomicron, designated BT2159-BT2156, as essential for this metabolic function. nih.govbiorxiv.org Expression of this operon in a non-metabolizing bacterial species, Bacteroides fragilis, conferred the ability to metabolize glucosinolates, confirming its central role in this process. nih.govbiorxiv.org The conversion of this compound to its corresponding isothiocyanate, benzyl isothiocyanate, by this pathway requires the coordinated action of several enzymes encoded by this operon. nih.gov

The table below outlines the genes within the BT2159-BT2156 operon and their putative functions in the metabolism of this compound.

| Gene | Predicted Function | Role in this compound Metabolism |

| BT2159 | MviM-like dehydrogenase | Involved in the enzymatic cascade leading to the hydrolysis of the glucosinolate. |

| BT2158 | MviM-like dehydrogenase | Works in conjunction with other enzymes in the operon to facilitate the conversion of this compound to benzyl isothiocyanate. nih.gov |

| BT2157 | DUF1080-containing protein (likely a hydrolase) | Possesses hydrolase activity and is crucial for the cleavage of the glucose moiety from the this compound molecule. nih.govnih.gov |

| BT2156 | LolE-like epimerase | Contributes to the overall metabolic pathway, potentially by modifying sugar components. |

B. thetaiotaomicron's ability to metabolize this compound highlights the significant role of specific gut commensal bacteria in processing dietary compounds and influencing the production of bioactive molecules in the human gut.

Bacterial Myrosinase-like Enzyme Activity

The enzymatic hydrolysis of glucosinolates in the gut is carried out by enzymes with myrosinase-like activity. Unlike plant myrosinase, which is often inactivated by cooking, these bacterial enzymes can act on ingested glucosinolates in the lower gastrointestinal tract. nih.gov Several bacterial species inhabiting the human gut have been shown to possess this enzymatic capability.

These bacterial myrosinase-like enzymes often exhibit different characteristics, such as molecular weight and optimal pH, compared to their plant counterparts. The first bacterial myrosinase was isolated from Enterococcus cloacae. nih.gov Subsequently, similar enzymatic activities have been identified and characterized in various other gut-associated bacteria.

Below is a comparative table of bacterial myrosinase-like enzymes from different sources:

| Bacterial Source | Molecular Weight (kDa) | Optimal pH | References |

| Citrobacter sp. Wye1 | ~66-71.8 | 6.0 | acs.orgnih.gov |

| Shewanella baltica Myr-37 | ~100 | 8.0 | nih.gov |

| Leclercia adecarboxylata | ~70 | 6.6 | nih.gov |

| Rahnella inusitata | ~69 | 7.0 | nih.gov |

The presence and activity of these bacterial enzymes can significantly impact the bioavailability of isothiocyanates from dietary glucosinolates.

Microbial Conversion to Nitriles and Amines

In addition to the formation of isothiocyanates, the gut microbiota can metabolize this compound and other glucosinolates into alternative products, primarily nitriles and, to a lesser extent, amines. nih.govuea.ac.uk The pathway of glucosinolate hydrolysis is influenced by several factors, including the specific bacterial species present and the physicochemical conditions of the gut environment, such as pH. nih.gov

The formation of nitriles is a significant alternative metabolic route. For instance, the hydrolysis of this compound can yield benzyl nitrile in addition to benzyl isothiocyanate. cabidigitallibrary.org Certain bacterial groups, such as Lactic Acid Bacteria and Enterobacteriaceae, have been shown to efficiently convert glucosinolates into their corresponding nitriles. researchgate.netnih.gov This conversion is thought to be a detoxification mechanism for the bacteria, as isothiocyanates can be toxic to them. researchgate.net

Furthermore, isothiocyanates like benzyl isothiocyanate can be further metabolized by gut bacteria. For example, studies have shown that Enterobacter cloacae can degrade benzyl isothiocyanate into benzylamine and hydrogen sulfide. nih.gov

The following table summarizes the microbial conversion of glucosinolates to nitriles and amines by different bacteria.

| Bacterial Species/Group | Glucosinolate Substrate(s) | Primary Conversion Product(s) | References |

| Lactobacillus plantarum | Glucosinolates in broccoli extract | Iberverin nitrile, Erucin nitrile, Sulforaphane nitrile | nih.gov |

| Lactococcus lactis | Glucosinolates in broccoli extract | Iberverin nitrile, Erucin nitrile, Sulforaphane nitrile | nih.gov |

| Enterobacter cloacae | Glucosinolates in broccoli extract | Glucoiberverin, Glucoerucin, small amounts of nitriles | nih.gov |

| Escherichia coli | Glucosinolates in broccoli extract | Glucoiberverin, Glucoerucin, small amounts of nitriles | nih.gov |

| Enterobacter cloacae | Benzyl isothiocyanate | Benzylamine, Hydrogen sulfide | nih.gov |

The differential metabolism of this compound by the gut microbiota into isothiocyanates, nitriles, or amines has significant implications for the biological activity of its breakdown products.

Biological and Ecological Functions of Glucotropaeolin and Its Hydrolysis Products

Role in Plant Chemical Defense

The primary role of glucosinolates like glucotropaeolin is to defend the plant against a variety of biological threats. wikipedia.orgmdpi.com When plant tissue is damaged, the enzyme myrosinase hydrolyzes this compound, leading to the formation of various bioactive compounds, most notably benzyl (B1604629) isothiocyanate (BITC). scirp.orgwikipedia.org These breakdown products are responsible for the pungent flavor of many cruciferous vegetables and serve as a powerful deterrent against herbivores and pathogens. wikipedia.orgresearchgate.net

Deterrence of Herbivorous Insects (Generalists vs. Specialists)

The effectiveness of this compound-derived defenses varies significantly between generalist and specialist insect herbivores.

Generalist insects , which feed on a wide variety of plants, are often deterred by the toxic effects of isothiocyanates like BITC. nih.govnih.gov These compounds can be toxic to generalist herbivores, disrupting their growth and development. mdpi.com

In contrast, specialist insects , which have co-evolved with glucosinolate-producing plants, have developed mechanisms to overcome these chemical defenses. nih.govnih.gov Some specialists can detoxify isothiocyanates or even use them as feeding stimulants and cues for oviposition (egg-laying). nih.govnih.gov For instance, some specialist lepidopteran larvae can redirect the hydrolysis of glucosinolates to form less toxic nitriles. nih.govfrontiersin.org Another specialist, the diamondback moth (Plutella xylostella), can desulfate glucosinolates before they are hydrolyzed into toxic compounds. nih.gov

However, even for specialists, high concentrations of certain glucosinolates can be detrimental. nih.gov The relationship between glucosinolate levels and insect preference is complex; while they can attract specialists, excessively high levels can still be toxic, suggesting an optimal level of constitutive defense for the plant. nih.gov

Table 1: Effects of this compound and its Hydrolysis Products on Herbivorous Insects

| Herbivore Type | Response to this compound/BITC |

| Generalists | Deterred from feeding, experience toxic effects, and reduced growth. nih.govnih.govmdpi.com |

| Specialists | May use as feeding/oviposition cues; have detoxification mechanisms. nih.govnih.gov High concentrations can still be toxic. nih.gov |

Defense Against Plant Pathogens (Antimicrobial and Antifungal Effects)

The hydrolysis products of this compound, particularly BITC, exhibit broad-spectrum antimicrobial and antifungal properties, playing a crucial role in defending plants against pathogens. scirp.orgontosight.aiopenagrar.de These compounds can inhibit the growth of various bacteria and fungi that cause plant diseases. researchgate.nettandfonline.com

Research has demonstrated the in vitro fungitoxic activity of glucosinolate-derived products against several plant pathogenic fungi. caymanchem.com The antimicrobial action of BITC is effective against a range of pathogens and is a key component of the plant's defense system. researchgate.net Studies have shown that BITC has a rapid and potent bactericidal effect, particularly against Gram-negative bacteria. plos.org The release of these volatile compounds upon tissue damage acts as a "biofumigant," suppressing soil-borne pathogens and pests. researchgate.netresearchgate.net

Mechanisms of Action of Hydrolysis Products (e.g., BITC) in Defense

The defensive properties of benzyl isothiocyanate (BITC) stem from its chemical reactivity. As a reactive electrophilic species, BITC can covalently bind to proteins and other cellular molecules in herbivores and pathogens, disrupting their normal function. frontiersin.orgnih.gov

Key mechanisms of action include:

Enzyme Inhibition: BITC can inactivate essential enzymes in insects and microbes by reacting with sulfhydryl groups of amino acids like cysteine. tandfonline.com This can disrupt critical metabolic processes.

Cellular Damage: BITC can induce oxidative stress by depleting intracellular glutathione, a key antioxidant, and damaging mitochondria. nih.govscielo.org.co This can lead to cell death in the attacking organism. scielo.org.co

Disruption of Cell Cycle: In some organisms, BITC has been shown to inhibit cell cycle progression and induce apoptosis (programmed cell death). scielo.org.co

Interestingly, plants themselves have mechanisms to protect their own tissues from the autotoxicity of these reactive compounds. Pre-treatment with subtoxic levels of isothiocyanates can induce protective mechanisms, increasing the plant's resistance to the toxic effects of its own chemical weapons. frontiersin.org

Allelopathic Interactions in Plant Communities

Allelopathy refers to the chemical inhibition of one plant by another. This compound and its breakdown products, particularly BITC, can exert allelopathic effects on neighboring plants. bioone.orgresearchgate.net When released into the soil, these compounds can inhibit the germination and growth of other plant species. bioone.orgresearchgate.net

For example, extracts from Alliaria petiolata (garlic mustard), which produces this compound, have been shown to significantly inhibit the radicle elongation of wheat and garden cress. bioone.org The concentration of these allelochemicals in the soil can be sufficient to suppress the growth of competing plants, giving the this compound-producing plant a competitive advantage. researchgate.net However, the effectiveness of these allelochemicals can be influenced by soil microbial communities, which can degrade them. slu.se

Influence on Plant-Microbe Interactions

The release of this compound-derived compounds into the rhizosphere (the soil region around the roots) can significantly influence the composition and activity of soil microbial communities. researchgate.netnih.gov These compounds can have selective antimicrobial effects, inhibiting some microbes while being less effective against others. plos.org

This can lead to a feedback cycle where the plant's glucosinolate profile shapes the microbial community in its rhizosphere, and in turn, the rhizosphere microbiome can influence the plant's production of glucosinolates. nih.gov For instance, some invasive plants that produce these compounds can disrupt the mutualistic relationship between native plants and their mycorrhizal fungi, further enhancing the invader's competitiveness. wordpress.com Conversely, the breakdown of Brassica biomass, rich in glucosinolates, can stimulate beneficial microbial communities that play a role in nutrient cycling and pathogen suppression. researchgate.net

Putative Roles in Plant Growth and Development

While the primary role of this compound is in defense, some evidence suggests that plant secondary metabolites, in general, can be involved in regulating plant growth and development. mdpi.comncert.nic.in The production and allocation of these defense compounds can be influenced by various factors, including plant hormones, nutrient availability, and environmental stresses. nih.gov

Environmental and Genetic Factors Influencing Glucotropaeolin Accumulation

Impact of Abiotic Stresses

Abiotic stresses, which are non-living environmental factors, play a crucial role in modulating glucotropaeolin levels in plants. These stressors can trigger a cascade of physiological and biochemical responses, often leading to an altered accumulation of secondary metabolites, including this compound.

Light Intensity and UV Radiation

Light, as a fundamental energy source for photosynthesis, also acts as a significant environmental signal that can influence the production of plant secondary metabolites. Both the intensity of photosynthetically active radiation and the exposure to ultraviolet (UV) radiation have been shown to affect this compound concentrations.

Studies have demonstrated that lighting conditions, including quality, photoperiod, and intensity, have a significant impact on the accumulation of glucosinolates. researchgate.net For instance, in Chinese kale, total glucosinolate levels, which include this compound, were higher under specific combinations of red, blue, and white LED lights at different growth stages. researchgate.net While higher light intensities of 160 and 220 µmol m⁻² s⁻¹ were beneficial for physical growth, lower intensities of 160 and 130 µmol m⁻² s⁻¹ were more effective for glucosinolate accumulation at different sampling times. researchgate.net This suggests a trade-off between growth and defense compound production. In watercress, total glucosinolate concentration was notably higher under longer photoperiods with lower light intensity compared to shorter photoperiods with higher light intensity. mdpi.com

UV radiation, particularly UV-B, is a well-documented elicitor of secondary metabolite production in plants. nih.gov Short-term and moderate UV-B radiation has been reported to cause a significant increase in the concentration of this compound in Tropaeolum majus (nasturtium), with levels being approximately six times that of control plants. taylorandfrancis.com Similarly, supplementary UV radiation substantially increased the this compound content in broccoli. researchgate.netakdeniz.edu.tr This response is considered part of the plant's defense mechanism, as UV radiation can induce the expression of genes involved in the biosynthesis of protective compounds. nih.govtaylorandfrancis.com However, the response can be organ-specific and dependent on the dose and duration of UV exposure. researchgate.net

Table 1: Impact of Light Conditions on Glucosinolate Content

| Plant Species | Light Condition | Effect on Glucosinolate Content | Reference |

| Chinese kale | 160 & 130 µmol m⁻² s⁻¹ | Better for glucosinolate accumulation | researchgate.net |

| Watercress | Long photoperiod, low intensity | Increased total glucosinolate concentration | mdpi.com |

| Tropaeolum majus | Moderate short-term UV-B | ~6-fold increase in this compound | taylorandfrancis.com |

| Broccoli | Supplementary UV radiation | Substantially increased this compound | researchgate.netakdeniz.edu.tr |

Temperature Fluctuations

Temperature is another critical abiotic factor that can significantly influence plant metabolism and, consequently, the accumulation of this compound. Both high and low temperature stress can alter the profile and concentration of glucosinolates in plants.

Generally, temperature fluctuations can impact vegetable yield and quality. mdpi.com In some Brassica species, lower temperatures have been shown to enhance the concentration of certain glucosinolates. mdpi.com For instance, in cabbage seedlings, total glucosinolate levels tended to be higher at a constant temperature of 30°C compared to 20°C, suggesting that temperature stress can induce glucosinolate accumulation. ucanr.edu Conversely, in ready-to-eat broccoli florets, storage at 4°C helped preserve the total glucosinolate content, while temperature fluctuations reaching 15°C resulted in a loss of these compounds. researchgate.net The effect of temperature on glucosinolate content can be complex and may depend on the specific plant species, the developmental stage, and the duration of the temperature stress. mdpi.comucanr.edu

Soil Nutrient Availability (Sulfur, Nitrogen, Minerals)

The availability of essential nutrients in the soil is a key determinant of this compound accumulation, as these nutrients are the building blocks for its biosynthesis. Sulfur and nitrogen are particularly crucial.

Sulfur: Glucosinolates are sulfur-rich compounds, and their synthesis is highly dependent on the availability of this element. core.ac.ukresearchgate.net Studies on Tropaeolum majus have clearly demonstrated that sulfur availability is a limiting factor for this compound accumulation. core.ac.ukresearchgate.net A fivefold increase in sulfate (B86663) concentration in the growth medium led to a massive increase in the this compound content of in vitro-grown nasturtium plants. core.ac.ukresearchgate.net Conversely, a decline in sulfate in the medium resulted in a corresponding decrease in the accumulated glucosinolates. core.ac.ukresearchgate.net Sulfur fertilization has been shown to significantly enhance the this compound content in the leaves and seeds of nasturtium. researchgate.net

Nitrogen: Nitrogen is another essential macronutrient that influences glucosinolate metabolism. researchgate.netfrontiersin.org However, its effect on this compound can be more complex and sometimes contradictory compared to sulfur. While nitrogen availability is generally positively correlated with indolic glucosinolate levels, its impact on aromatic glucosinolates like this compound can vary. frontiersin.org In some studies, nitrogen fertilization had no consistent influence on this compound content. researchgate.net In rocket salads, nitrogen fertilization up to a certain level enhanced growth but had a negative effect on the biosynthesis of aliphatic glucosinolates, while indole (B1671886) glucosinolates generally increased. mdpi.com The ratio of ammonium (B1175870) to nitrate (B79036) in the nutrient solution can also affect glucosinolate content. mdpi.com

Minerals: Other mineral nutrients can also play a role in regulating glucosinolate levels. For instance, minerals like calcium are important for plant growth and signal transduction, which can indirectly influence glucosinolate biosynthesis. researchgate.net The presence of selenium in the soil has been found to increase the uptake of sulfur but can inhibit the production of certain glucosinolates in Brassica oleracea, suggesting a complex interaction between different mineral elements. ashs.org

Table 2: Influence of Soil Nutrients on this compound Accumulation

| Nutrient | Plant Species | Effect on this compound/Glucosinolate Content | Reference |

| Sulfur | Tropaeolum majus | Massive increase with enhanced sulfate concentration | core.ac.ukresearchgate.net |

| Nitrogen | Nasturtium | No consistent influence on this compound | researchgate.net |

| Nitrogen | Rocket Salad | Negative effect on aliphatic GSLs, positive on indole GSLs | mdpi.com |

| Selenium | Brassica oleracea | Inhibited production of certain glucosinolates | ashs.org |

Water Potential and Salinity

Water availability and soil salinity are major abiotic stressors that can significantly affect plant physiology and the accumulation of secondary metabolites, including this compound.

Water Potential (Drought Stress): Water deficit is a critical factor that can lead to an increase in glucosinolate content. mdpi.com Plants grown under water-stressed conditions often exhibit higher levels of glucosinolates. mdpi.com This is likely due to the enhanced synthesis of amino acids and sugars, which are precursors for glucosinolate biosynthesis. mdpi.com Studies on Brassica oleracea have shown that drought-stressed plants have higher glucosinolate levels in their leaves compared to their roots. mdpi.com

Salinity: Salinity stress can also influence glucosinolate concentrations, although the effects can be varied. aloki.hu In some cases, low to moderate salinity has been shown to increase glucosinolate levels, potentially as part of the plant's osmotic adjustment mechanism. maxapress.com For example, in pakchoi, a 50 mM NaCl treatment significantly increased the content of total, aliphatic, and indole glucosinolates. academicjournals.org However, at higher salinity levels (100 mM NaCl), the aromatic glucosinolate content decreased. academicjournals.org In broccoli seedlings, NaCl application generally led to a decrease in both aliphatic and indole glucosinolates compared to control plants, suggesting that high salinity can lead to the breakdown of these compounds. aloki.hu The response to salinity appears to be dependent on the plant species, the level of salt stress, and the specific type of glucosinolate. maxapress.comacademicjournals.org

Biotic Interactions and Elicitation

The accumulation of this compound is not only influenced by the physical environment but is also strongly affected by interactions with other organisms, such as herbivores and pathogens. These biotic interactions often trigger the plant's defense system, leading to an increased production of defensive compounds like this compound.

Herbivore Feeding and Pathogen Infection Response

The glucosinolate-myrosinase system is a classic example of a plant chemical defense that is activated upon tissue damage, such as that caused by herbivore feeding or pathogen infection. srce.hr When plant tissues are disrupted, glucosinolates come into contact with the enzyme myrosinase, leading to the production of various biologically active compounds, including isothiocyanates, which are toxic or deterrent to many herbivores and pathogens. wur.nlacs.org

Herbivore Feeding: Herbivory is a potent inducer of glucosinolate biosynthesis. mdpi.com Plants can often recognize the specific herbivore feeding on them and tailor their defense response accordingly. wur.nl For instance, feeding by different insect species can lead to differential accumulation of aliphatic and indole glucosinolates. researchgate.net While generalist herbivores are often deterred by glucosinolates, some specialist herbivores have evolved mechanisms to overcome these defenses and may even use them as feeding or oviposition cues. wur.nlresearchgate.net The induction of glucosinolates upon herbivore attack is a dynamic process, with changes in concentration detectable within days of infestation. frontiersin.org

Pathogen Infection: Similar to herbivory, pathogen infection can elicit an increase in glucosinolate levels as part of the plant's defense response. srce.hr The breakdown products of glucosinolates can have antimicrobial properties. acs.org Elicitors, which are molecules associated with pathogens or plant cell wall fragments, can trigger the synthesis of defense compounds. Studies on hairy root cultures of Tropaeolum majus have shown that elicitors such as salicylic (B10762653) acid (SA), its analogue acetylsalicylic acid (ASA), β-aminobutyric acid (BABA), methyl jasmonate (MeJA), and yeast extract (YE) can significantly increase this compound content. researchgate.net For example, SA and ASA led to a 2.5-fold and 3-fold increase in this compound content, respectively. researchgate.net This indicates that the plant's defense signaling pathways play a crucial role in regulating this compound accumulation in response to pathogen threats.

Exogenous Elicitors (e.g., Jasmonic Acid, Salicylic Acid, Yeast Extract)

Elicitors are external compounds that can trigger defense responses in plants, often leading to an increased synthesis of secondary metabolites like this compound. Research has shown that applying certain elicitors can significantly boost the accumulation of this compound.

Jasmonic Acid (JA) and its derivatives (e.g., Methyl Jasmonate, MeJA) are plant hormones integral to signaling defense responses. ashs.orgashs.org Exogenous application of JA and MeJA has been documented to enhance the levels of aromatic glucosinolates, including this compound. ashs.orgashs.org In a study on nasturtium (Tropaeolum majus), foliar sprays of MeJA at concentrations of 100 ppm and 200 ppm resulted in a higher this compound content compared to untreated control plants. sphinxsai.com The 200 ppm application led to a notable 17% increase in this compound. sphinxsai.com Similarly, research on Farsetia aegyptia suspension cultures demonstrated that elicitation with methyljasmonate led to increased this compound levels. nih.gov A combined treatment of jasmonic acid, ethanol, and light was found to induce a nine-fold increase in the de novo biosynthesis of this compound in T. majus seedlings. capes.gov.br

Salicylic Acid (SA) , another key signaling molecule in plant defense, has also been shown to influence this compound content. In hairy root cultures of Tropaeolum majus, treatment with salicylic acid and acetylsalicylic acid (ASA) enhanced the accumulation of this compound. researchgate.net Further studies on white cabbage (Brassica oleracea var. capitata) revealed that root treatment with salicylic acid significantly increased the levels of several glucosinolates, including this compound, when compared to the control group. fao.orgscientific-publications.net However, the effect can be species-dependent, and in some experimental setups, SA application did not significantly affect this compound biosynthesis during certain growth phases. researchgate.net

Yeast Extract (YE) serves as a potent biotic elicitor, mimicking a microbial attack and stimulating plant defense pathways. In suspension cultures of Farsetia aegyptia, the application of yeast extract improved the accumulation of this compound. nih.gov Likewise, treating hairy root cultures of T. majus with yeast extract was found to enhance this compound content. researchgate.netresearchgate.net The mechanism is believed to involve the jasmonic acid-signaling pathway, which is consistently reported to be activated by yeast extract treatment. semanticscholar.org

The following table summarizes findings from a study on Tropaeolum majus hairy root cultures, illustrating the impact of different elicitors on this compound yield.

Table 1: Effect of Elicitors on this compound Yield in Tropaeolum majus Hairy Root Cultures

| Elicitor Treatment | Concentration | This compound Yield (% of Control) |

|---|---|---|

| Control | - | 100% |

| Acetylsalicylic Acid (ASA) | 0.1 mM | 255% |

| Methyl Jasmonate (MeJA) | 0.05 mM | 230% |

| Yeast Extract (YE) | 0.5 mg/ml | 185% |

| ASA + Phenylalanine + Cysteine | - | 485% |

Genotype-Environment Interactions in this compound Content

The final concentration of this compound in a plant is determined by a complex interaction between its genetic potential (genotype) and the conditions in which it is grown (environment). researchgate.netacademicjournals.org This genotype-environment (G×E) interaction means that different plant varieties or cultivars may respond differently to the same environmental cues, leading to variable this compound levels. plos.orgnih.gov

Genotype is a primary determinant of the type and amount of glucosinolates a plant can produce. researchgate.netmdpi.com For instance, studies in garden cress (Lepidium sativum), where this compound is the predominant glucosinolate, suggest that genetic factors are the main drivers of its synthesis. academicjournals.org This indicates that different cultivars possess a distinct genetic background that sets the baseline for this compound accumulation. academicjournals.org

Environmental factors such as climate, soil conditions, planting density, and agricultural practices also exert a strong influence. researchgate.netnih.govmdpi.com These factors can modulate the expression of genes involved in the glucosinolate biosynthetic pathways. mdpi.com

The G×E interaction is critical because the environment modifies the expression of the genotype. mdpi.com A specific cultivar (genotype) might produce high levels of this compound in one environment but significantly less in another. An analysis of variance (ANOVA) on winter oilseed rape (Brassica napus) for total glucosinolate (GLS) content provides a clear example of how these factors contribute. The study found that the genotype itself accounted for the largest portion of the variation in glucosinolate content, followed by the G×E interaction, and then the environment as a standalone factor. mdpi.com This underscores that while genetics provide the potential, the environment and the specific interaction with the genotype play a significant role in determining the final chemotype. researchgate.netmdpi.com

The following table, adapted from research on Brassica napus, illustrates the relative contribution of genotype (G), environment (E), and their interaction (G×E) to the variation in total glucosinolate content.

Table 2: Analysis of Variance for Total Glucosinolate (GLS) Content in Brassica napus

| Source of Variation | Percentage of Total Variation (%) |

|---|---|

| Genotype (G) | 72.52% |

| Environment (E) | 7.56% |

| Genotype × Environment Interaction (G×E) | 12.72% |

| Other (Residual) | 7.20% |

Ultimately, developing plant varieties with consistently high levels of this compound requires an understanding of both the genetic pathways and how environmental factors can be optimized to maximize the expression of these desirable traits. researchgate.netmdpi.com

Research Methodologies and Biotechnological Prospects for Glucotropaeolin

Analytical Techniques for Quantification and Characterization

Accurate quantification and structural confirmation of glucotropaeolin are foundational to any research endeavor. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal analytical tools employed for this purpose, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of glucosinolates, including this compound. The most common approach involves analyzing the desulfated form of the glucosinolate, which improves chromatographic separation on reverse-phase columns. gcirc.org The standard procedure involves extracting intact glucosinolates from plant material using a hot methanol-water mixture to deactivate the myrosinase enzyme, followed by purification on an ion-exchange column. nih.gov Enzymatic desulfation is then performed, and the resulting desulfo-glucotropaeolin is analyzed. gcirc.org

Detection is typically achieved using an ultraviolet (UV) or photodiode array (PDA) detector, commonly at a wavelength of 229 nm. nih.gov Quantification is often performed using an internal or external standard, such as sinigrin (B192396) or purified this compound, with established response factors to ensure accuracy. nih.goveurachem.orgaocs.org HPLC methods have been validated for linearity, precision, and recovery, making them reliable for determining this compound content in various matrices, from plant tissues to food supplements. researchgate.netuantwerpen.be

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water | nih.govresearchgate.net |

| Detection | UV/PDA at 229 nm | nih.gov |

| Flow Rate | ~0.75 - 1.0 mL/min | nih.govnih.gov |

| Column Temperature | 25 - 40 °C | nih.govnih.gov |

| Internal Standard | Sinigrin or this compound | eurachem.orgaocs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity over HPLC-UV for the analysis of this compound. A significant advantage of LC-MS is its ability to analyze the intact glucosinolate without the need for desulfation, thus simplifying sample preparation and preventing potential degradation. acs.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, providing both quantitative data and structural information simultaneously. acs.orgcaas.cn

Using electrospray ionization (ESI) in negative ion mode, this compound can be identified by its deprotonated molecular ion [M-H]⁻. uniss.itresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural confirmation by generating characteristic fragment ions. uniss.itnih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS has enabled rapid and highly sensitive quantification of this compound and other glucosinolates in complex mixtures, such as plant extracts. caas.cnmdpi.com

| Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|

| ESI-Negative | 422 | 259, 195, 97 | uniss.itnih.govresearchgate.net |

In Vitro Systems for Biosynthesis and Metabolism Studies

Understanding the intricate pathways of this compound biosynthesis and its subsequent metabolism requires controlled experimental systems. In vitro models, such as microsomal preparations and hairy root cultures, allow researchers to dissect these complex biological processes in isolation from the whole plant.

Microsomal enzyme preparations are invaluable tools for studying the initial steps of glucosinolate biosynthesis, which are localized on microsomal membranes. maltawildplants.com Research using seedlings of Tropaeolum majus led to the establishment of an in vitro system capable of converting the amino acid precursor, L-phenylalanine, into phenylacetaldoxime, a key intermediate in the this compound pathway. capes.gov.br These studies demonstrated that the enzyme system is dependent on NADPH and sensitive to cytochrome P450 inhibitors, providing strong evidence for the involvement of a cytochrome P450-dependent monooxygenase in this conversion. capes.gov.bropen.ac.uk

A significant challenge in isolating active microsomal preparations from glucosinolate-containing plants is the presence of the myrosinase enzyme, which, upon tissue homogenization, degrades the target compound and can generate inhibitory products like benzylisothiocyanate. maltawildplants.com This issue was overcome by adding high concentrations of ascorbic acid to the isolation buffer, which effectively inactivates myrosinase and allows for the isolation of a biosynthetically active microsomal system. capes.gov.brnih.gov

Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, represent a powerful in vitro system for studying secondary metabolite production. nih.gov Hairy root cultures of Tropaeolum majus have been successfully established and shown to produce significant quantities of this compound and the myrosinase enzyme. core.ac.uknih.gov These cultures offer several advantages, including genetic stability, rapid growth in hormone-free media, and the ability to be scaled up in bioreactors. nih.gov

These systems are particularly useful for studying the regulation of the this compound biosynthetic pathway. Research has shown that the production of this compound in T. majus hairy roots can be significantly enhanced through various strategies. researchgate.net One effective approach is precursor feeding, where the addition of amino acids like phenylalanine and cysteine to the culture medium boosts this compound content. researchgate.netjmb.or.kr Another strategy is elicitation, where the application of substances like acetylsalicylic acid stimulates the plant's defense response, leading to increased secondary metabolite production. jmb.or.krnih.gov Combining elicitation with precursor feeding can have a synergistic effect, leading to even greater yields of this compound. nih.govresearchgate.net Studies have also optimized conditions for the endogenous hydrolysis of this compound within these cultures to produce its bioactive breakdown product, benzyl (B1604629) isothiocyanate. rcin.org.pl

| Treatment | Effect on this compound Content | Source |

|---|---|---|

| Phenylalanine and Cysteine Feeding | Increased concentration | researchgate.net |

| Acetylsalicylic Acid Elicitation | Enhanced production | researchgate.netnih.gov |

| Combined Phenylalanine, Cysteine, and PAL-Inhibitor | ~4-fold enhancement compared to control | researchgate.netresearchgate.net |

| Combined Precursor Feeding and Elicitation | Synergistic increase, up to 4.8 times higher than individual treatments | nih.gov |

Genetic Engineering and Metabolic Engineering Approaches

The elucidation of the glucosinolate biosynthetic pathway has paved the way for genetic and metabolic engineering, aiming to produce these compounds in heterologous systems or modify their profiles in native plants. nih.gov The core set of genes required for glucosinolate biosynthesis has been identified, allowing for their transfer into non-producing organisms. nih.govgoogle.com

A key strategy involves expressing specific cytochrome P450 enzymes from the CYP79 family, which catalyze the initial conversion of amino acids to aldoximes. nih.gov For this compound, the relevant enzyme is CYP79A2, which converts L-phenylalanine to phenylacetaldoxime. nih.gov The entire biosynthetic pathway for benzylglucosinolate (this compound) has been successfully reconstituted in heterologous hosts like Nicotiana benthamiana and the yeast Saccharomyces cerevisiae through the co-expression of the necessary biosynthetic genes. acs.orgasm.org

In a notable example, the production of benzylglucosinolate was established in S. cerevisiae using both plasmid-based and stable genome integration approaches. asm.org Further optimization of this yeast cell factory involved modulating the expression of key genes, such as CYP79A2 and CYP83B1, and enhancing the sulfur assimilation pathway to increase the supply of the sulfate (B86663) donor (PAPS) required for the final step in the biosynthesis. asm.org These engineering efforts are driven by the goal of creating stable, reliable, and scalable microbial cell factories for the production of specific, high-value glucosinolates like this compound for various applications. acs.orgasm.org

Transgenic Modification in Glucosinolate-Producing Plants

Transgenic modification of plants that naturally produce glucosinolates represents a direct strategy to alter their glucosinolate profiles or enhance the accumulation of specific compounds like this compound. google.com This approach, often termed metabolic engineering, involves the introduction or manipulation of genes within the plant's own genome to redirect metabolic flow towards the desired product. researchgate.netresearchgate.net

Key strategies in the transgenic modification of glucosinolate-producing plants include:

Introducing Substrate-Specific Enzymes: The first committed step in the biosynthesis of the glucosinolate core structure is catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.govnih.gov These enzymes are often highly specific to their precursor amino acid. By introducing a CYP79 gene that utilizes a particular amino acid, it is possible to produce novel glucosinolates in a host plant. For instance, expressing CYP79A2 from Arabidopsis thaliana, which converts L-phenylalanine to phenylacetaldoxime, is a key step in engineering the production of benzylglucosinolate (this compound). nih.gov Similarly, the introduction of CYP79A1 from Sorghum bicolor or CYP79D2 from cassava has been shown to result in the production of new glucosinolates derived from tyrosine, leucine, and isoleucine in Arabidopsis. nih.govacs.org This demonstrates the principle that altering the initial enzyme in the pathway can effectively create new glucosinolate profiles. nih.gov

Modifying Downstream Pathways: Genetic modifications can also target the later steps of glucosinolate biosynthesis, such as side-chain elongation or modification, to alter the final profile of accumulated compounds. nih.gov For instance, manipulating genes responsible for the chain elongation of methionine can shift the balance between different aliphatic glucosinolates. google.comnih.gov While this has been explored more for aliphatic glucosinolates, the principle applies to aromatic ones as well. google.com

These genetic engineering approaches allow for the targeted enhancement of desirable glucosinolates or the reduction of anti-nutritional ones, offering a powerful tool for improving crop value and creating tailored phytochemical profiles. google.comwur.nl

Table 1: Examples of Transgenic Modification Strategies for Glucosinolate Production

| Strategy | Gene/Pathway Targeted | Host Organism | Objective | Outcome | Reference |

| Introduction of Novel Biosynthetic Capability | CYP79A2 (from A. thaliana) | Nicotiana benthamiana | Produce benzylglucosinolate (this compound) | Successful de novo synthesis of BGLS in a non-brassicaceous plant. | nih.gov |

| Introduction of Novel Biosynthetic Capability | CYP79D2 (from Manihot esculenta) | Arabidopsis thaliana | Produce novel glucosinolates | Production of valine- and isoleucine-derived glucosinolates not native to the ecotype. | nih.gov |

| Enhancement of Precursor Supply | Phenylalanine biosynthesis genes (from E. coli) | Arabidopsis thaliana | Increase benzylglucosinolate levels | Increased phenylalanine levels led to higher accumulation of BGLS. | nih.gov |

| Pathway Reduction | GSL-ALK gene (RNAi suppression) | Brassica napus | Reduce alkenyl glucosinolate content | Significant reduction in progoitrin (B1231004) levels in seeds. | nih.gov |

Heterologous Expression of Biosynthetic Pathways in Non-Host Systems (e.g., Carrot Suspension Cultures)

A significant advancement in biotechnology is the transfer of entire metabolic pathways into non-host organisms, a process known as heterologous expression. semanticscholar.orgnih.gov This strategy allows for the production of complex plant metabolites in systems that are often easier to cultivate and optimize, such as microbes or plant cell cultures. nih.govresearchgate.net Carrot (Daucus carota) suspension cultures have emerged as a promising platform for this purpose. nih.govcore.ac.uk

A proof-of-concept study demonstrated the feasibility of producing benzylglucosinolate (this compound) in genetically engineered carrot suspension cultures. nih.gov The key aspects of this research were:

Gene Transfer: Six essential genes from the Arabidopsis thaliana benzylglucosinolate biosynthesis pathway were introduced into carrot cells using Agrobacterium tumefaciens-mediated transformation. These genes were carried on two separate T-DNAs. nih.gov

Selection and Confirmation: Transformed cells were selected based on their resistance to antibiotics. Out of 79 putative transformants, 17 were confirmed to produce benzylglucosinolate, with the five highest producers selected for further analysis. nih.gov

Production in Suspension Culture: Callus from the transformed lines was used to establish suspension cultures. In these liquid cultures, the best-performing transformant produced approximately 2.5 nmol of benzylglucosinolate per gram of fresh weight. nih.gov

Byproduct Formation: A notable observation was the accumulation of desulfobenzylglucosinolate, an un-sulfated intermediate, at levels up to four times higher than the final product. This suggests that the sulfotransferase enzyme (SOT) step might be a rate-limiting factor in the heterologous host. nih.gov

Optimization Challenges: The study noted an inverse relationship between culture growth and production levels, indicating that high production might be metabolically taxing on the cells. Future optimization would require strategies to uncouple the growth phase from the production phase, potentially using inducible gene promoters. nih.gov

While the yields achieved in this initial study were modest compared to those in engineered microbes or transient expression in Nicotiana benthamiana, it established carrot suspension cultures as a viable and scalable platform for producing specialized plant metabolites like this compound. nih.govresearchgate.net

Table 2: Benzylglucosinolate Production in Transgenic Carrot Suspension Cultures

| Parameter | Finding | Reference |

| Host System | Carrot (Daucus carota) callus suspension cultures | nih.gov |

| Transgenes | Six genes from A. thaliana for BGLS biosynthesis | nih.gov |

| Best Production Titer | ~2.5 nmol (g fw)⁻¹ benzylglucosinolate | nih.gov |

| Major Byproduct | Desulfobenzylglucosinolate (up to 10 nmol (g fw)⁻¹) | nih.gov |

| Identified Bottleneck | Sulfation step (catalyzed by sulfotransferase) | nih.gov |

| Future Optimization | Use of inducible promoters to separate growth and production phases | nih.gov |

Engineering for Enhanced Production in Microbial Hosts

Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are highly attractive for the large-scale production of plant secondary metabolites due to their rapid growth, well-understood genetics, and scalability of fermentation processes. nih.govresearchgate.netnih.gov The engineering of these microbes to produce glucosinolates, including this compound, is an active area of research. ku.dkresearchgate.net

The general strategy involves introducing the necessary plant biosynthetic genes into the microbial host. semanticscholar.orgnih.gov Key achievements and challenges include:

Proof-of-Concept: The production of the basic indolic glucosinolate, I3M, was first achieved in S. cerevisiae by integrating the core pathway genes from A. thaliana into the yeast genome. This demonstrated that simple glucosinolates derived directly from protein amino acids could be synthesized in a microbial host. nih.govresearchgate.net

Engineering Benzyl Isothiocyanate Production: Research has focused on producing benzyl isothiocyanate, the hydrolysis product of this compound, in E. coli. This work involved mining for suitable genes, pathway engineering, and protein modification. researchgate.net A significant challenge was the functional expression of plant cytochrome P450 enzymes in a prokaryotic host, which was addressed by constructing chimeric enzymes. Furthermore, a plant-derived C-S lyase, which was not functional in E. coli, was successfully replaced with a bacterial equivalent. researchgate.net

Pathway Assembly: The entire biosynthetic pathway for a target glucosinolate must be reconstituted in the microbe. For complex glucosinolates like glucoraphanin, this has involved expressing up to ten different genes from various plant species. ku.dkresearchgate.net Similar multi-gene expression systems would be required for this compound.

Optimization for High Titers: While proof-of-concept has been established, achieving commercially viable production titers remains a major hurdle. nih.gov Optimization strategies are crucial and can involve balancing enzyme expression levels, increasing precursor supply by engineering the host's primary metabolism, and optimizing fermentation conditions. nih.govnih.gov Combining various optimization techniques has been shown to increase production by hundred- or even thousand-fold for other metabolites. nih.gov

Microbial production offers the advantage of creating a single, desired glucosinolate, avoiding the complex mixtures found in plants. nih.gov Although still in relatively early stages for glucosinolates, microbial fermentation holds significant potential as a future source of pure compounds like this compound. wur.nl

Strategies for Optimizing this compound Production in Research Systems

Once a production system for this compound is established, whether in native plant tissues or a heterologous host, various strategies can be employed to optimize and enhance the yield. Plant tissue cultures, particularly hairy root cultures, have been a valuable model system for studying and improving the production of secondary metabolites. researchgate.netjmb.or.kr

For this compound, several optimization strategies have proven effective in hairy root cultures of Tropaeolum majus:

Precursor Feeding: Supplying the culture medium with biosynthetic precursors can significantly boost the production of the final compound by alleviating potential bottlenecks in the pathway. researchgate.netajbasweb.com For this compound, which is derived from phenylalanine, feeding the cultures with phenylalanine has been shown to increase accumulation. researchgate.netresearchgate.net The addition of cysteine, a sulfur donor for the core glucosinolate structure, also markedly stimulates production. researchgate.netresearchgate.net

Elicitation: Elicitors are compounds that trigger a defense response in plant cells, often leading to a sharp increase in the production of secondary metabolites. researchgate.net For T. majus hairy roots, treatment with methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), both plant signaling molecules, has been reported to stimulate this compound content. researchgate.netjmb.or.krjmb.or.kr

Combined Strategies: The most significant enhancements are often achieved by combining different strategies. For example, the simultaneous application of elicitors and precursor feeding in T. majus hairy root cultures resulted in a synergistic increase in this compound production. nih.govjmb.or.kr

These optimization strategies are crucial for maximizing the output from any biotechnological production system and provide valuable insights into the regulation of the this compound biosynthetic pathway. wur.nl

Q & A

Q. What validated analytical methods are recommended for quantifying glucotropaeolin in plant matrices?